Flavor Occurrence Specificity: Unique Identification in Thermally Degraded Thiamine Systems
5-Methyl-2-thienyl methyl sulfide is explicitly identified as a component of thermally degraded thiamine flavors, a volatile signature that distinguishes it from other common thienyl sulfides such as 2-(methylthio)thiophene or 3-(methylthio)thiophene, which are primarily associated with Maillard reaction pathways in meat flavor systems [1]. While quantitative sensory thresholds for this specific compound remain unpublished, its confirmed presence in thiamine-specific degradation pathways establishes a unique structural–organoleptic link that cannot be approximated by its regioisomers [2].
| Evidence Dimension | Flavor origin pathway specificity |
|---|---|
| Target Compound Data | Detected in thermally degraded thiamine model systems |
| Comparator Or Baseline | 2-(Methylthio)thiophene (CAS 5780-36-9): Maillard-associated; 3-(methylthio)thiophene (CAS 20731-71-5): meat Maillard product |
| Quantified Difference | Qualitative pathway differentiation (thiamine degradation vs. general Maillard); no quantitative threshold data available |
| Conditions | GC-MS analysis of model thiamine degradation reaction mixtures |
Why This Matters
For flavor houses developing thiamine-derived savory notes, sourcing the correct regioisomer is critical because the formation pathway dictates the resulting aroma profile; substitution with a Maillard-derived analog will alter the sensory outcome.
- [1] Human Metabolome Database. (2012). HMDB0040259: 2-Methyl-5-(methylthio)thiophene. https://hmdb.ca/metabolites/HMDB0040259 View Source
- [2] Shu, C.-K., & Lawrence, B. M. (1995). The role of sulfur compounds in food flavor. Part II: Thiophenes. Critical Reviews in Food Science and Nutrition, 35(5), 397–430. View Source
